Einecs 275-465-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 275-465-8 is a chemical substance registered under the European Union’s regulatory framework. The identification and characterization of such compounds rely on standardized protocols for chemical naming, purity assessment, and physicochemical property documentation .

Properties

CAS No. |

71459-56-8 |

|---|---|

Molecular Formula |

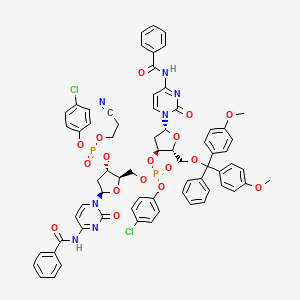

C68H61Cl2N7O17P2 |

Molecular Weight |

1381.1 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C68H61Cl2N7O17P2/c1-84-52-27-19-48(20-28-52)68(47-17-10-5-11-18-47,49-21-29-53(85-2)30-22-49)86-43-58-56(41-62(89-58)76-38-35-60(74-66(76)80)72-64(78)45-13-6-3-7-14-45)94-96(83,92-55-33-25-51(70)26-34-55)88-44-59-57(93-95(82,87-40-12-37-71)91-54-31-23-50(69)24-32-54)42-63(90-59)77-39-36-61(75-67(77)81)73-65(79)46-15-8-4-9-16-46/h3-11,13-36,38-39,56-59,62-63H,12,40-44H2,1-2H3,(H,72,74,78,80)(H,73,75,79,81)/t56-,57-,58+,59+,62+,63+,95?,96?/m0/s1 |

InChI Key |

OZABEVUTKNXZJZ-NICHAICVSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OCC7C(CC(O7)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Degradation Mechanisms of PFOA

PFOA is resistant to natural degradation due to its strong carbon-fluorine bonds, but several chemical methods have been explored for its degradation.

Catalyzed Hydrogen Peroxide Propagation (CHP)

CHP reactions generate reactive species such as hydroxyl radicals, hydroperoxide anions, and superoxide anions. While hydroxyl radicals do not react with PFOA, systems producing superoxide and hydroperoxide can degrade PFOA significantly. For example, using 1 M hydrogen peroxide and 0.5 mM iron(III), PFOA can be degraded by up to 89% within 150 minutes .

Alkaline-Thermal Treatment

Combining alkaline conditions with zero-valent iron immobilized in biochar (BC-ZVI) enhances PFOA degradation. Strong alkaline conditions reduce the reaction energy barrier, facilitating decarboxylation and defluorination. This method can achieve a defluorination efficiency of up to 99.7% .

Photochemical Degradation

Photochemical degradation involves the stepwise defluorination and shortening of the PFOA alkyl chain, producing shorter-chain perfluorocarboxylic acids like perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA). This process can result in significant mineralization, with fluoride ions and CO2 as end products .

Environmental Implications

PFOA is classified as a persistent organic pollutant due to its stability and potential for bioaccumulation. It has been linked to environmental contamination and health risks, prompting regulatory actions to limit its use .

Table 1: PFOA Degradation Methods and Efficiencies

| Degradation Method | Degradation Efficiency | Conditions |

|---|---|---|

| Catalyzed H2O2 Propagation (CHP) | Up to 89% | 1 M H2O2, 0.5 mM Fe(III) |

| Alkaline-Thermal Treatment with BC-ZVI | Up to 99.7% | 240 °C, 250 mM NaOH |

| Photochemical Degradation | 70% to complete removal | UV light, varying reaction times |

Scientific Research Applications

Einecs 275-465-8 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology and medicine, it is utilized in studies related to its biological activity and potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 275-465-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Similarity Assessment

Comparisons with analogous compounds are conducted using Tanimoto similarity scores based on PubChem 2D fingerprints, where a threshold of ≥70% similarity defines structural analogs . This approach enables clustering of EINECS compounds with REACH Annex VI Table 3.1 substances, facilitating read-across structure-activity relationships (RASAR) for toxicological predictions .

Functional and Toxicological Profiling

Functional analogs are identified based on shared applications or biological targets, supported by experimental data such as bioavailability scores, enzymatic inhibition profiles, or industrial use cases .

Comparison with Similar Compounds

Structural Analogs

Hypothetical structural analogs of EINECS 275-465-8 (assuming a heterocyclic or carboxylic acid derivative based on ) may include:

Key Observations :

Functional Analogs

Functional analogs may include compounds with similar industrial applications or biological activity:

Key Observations :

- Nitrile-containing analogs (e.g., 27810-64-6) may pose higher acute toxicity risks, necessitating stringent handling protocols .

Research Findings and Implications

Toxicological Read-Across (RASAR)

For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.